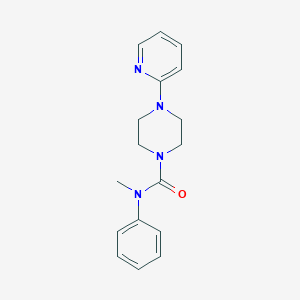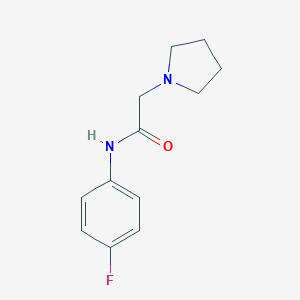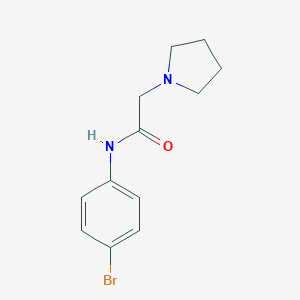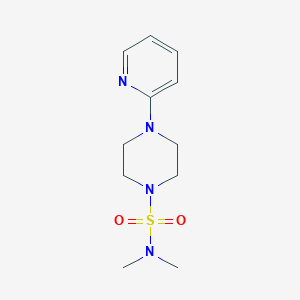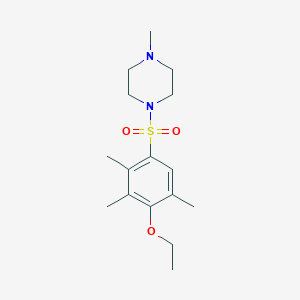
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine, also known as ETP-101, is a compound that has been studied for its potential therapeutic uses in various diseases. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves its ability to target specific signaling pathways and receptors in the body. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. In Alzheimer's disease, this compound reduces inflammation and oxidative stress by targeting specific receptors in the brain. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to reduced tumor growth. In Alzheimer's disease, this compound reduces inflammation and oxidative stress in the brain, leading to improved cognitive function. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
実験室実験の利点と制限
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high yield synthesis method and its ability to target specific signaling pathways and receptors in the body. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in certain solvents.
将来の方向性
There are several future directions for research on 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine. In cancer, future studies could focus on optimizing the dosage and delivery methods of this compound to improve its efficacy and reduce potential toxicity. In Alzheimer's disease, future studies could focus on the long-term effects of this compound on cognitive function and its potential to slow disease progression. In neuropathic pain, future studies could focus on the development of novel this compound analogs with improved solubility and reduced toxicity. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
合成法
The synthesis of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves several steps, starting from the reaction of 4-ethyl-2,3,5-trimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid. This is followed by the reaction of the sulfonic acid with 4-methylpiperazine to obtain this compound in high yield.
科学的研究の応用
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and neuropathic pain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In Alzheimer's disease, this compound has been studied for its potential to improve cognitive function by reducing inflammation and oxidative stress. In neuropathic pain, this compound has been shown to reduce pain sensitivity by targeting specific receptors in the nervous system.
特性
IUPAC Name |
1-(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-6-21-16-12(2)11-15(13(3)14(16)4)22(19,20)18-9-7-17(5)8-10-18/h11H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSGGWBUXLPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

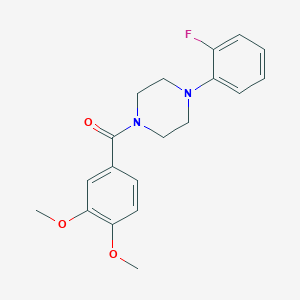
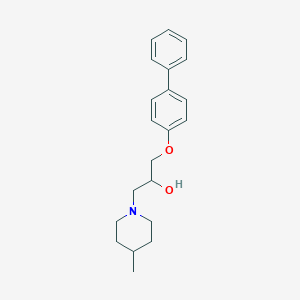
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)
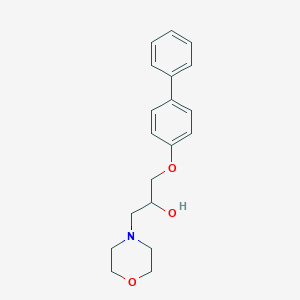
![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
